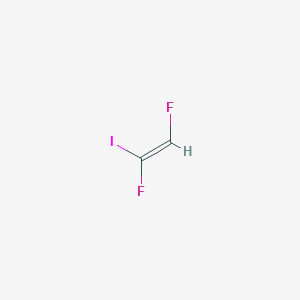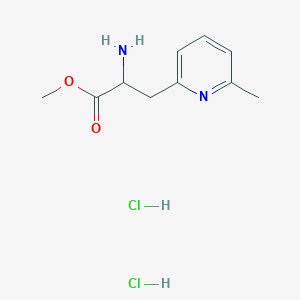
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an amino group, a phenyl ring substituted with a fluorosulfonyl group, and a trifluoroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid trifluoroacetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-3-phenylpropanoic acid and fluorosulfonyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The fluorosulfonyl group can be reduced to a sulfonamide or sulfinate.
Substitution: The phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Sulfonamide or sulfinate derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid trifluoroacetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of novel materials with specific functionalities.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorosulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the fluorosulfonyl group, leading to different reactivity and applications.
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid: Contains a nitro group instead of a fluorosulfonyl group, resulting in different chemical properties.
Uniqueness
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid trifluoroacetate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C11H11F4NO7S |
|---|---|
Molekulargewicht |
377.27 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-fluorosulfonyloxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H10FNO5S.C2HF3O2/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13;3-2(4,5)1(6)7/h1-4,8H,5,11H2,(H,12,13);(H,6,7)/t8-;/m0./s1 |
InChI-Schlüssel |
QMVAEWFEGAVCNU-QRPNPIFTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)F.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


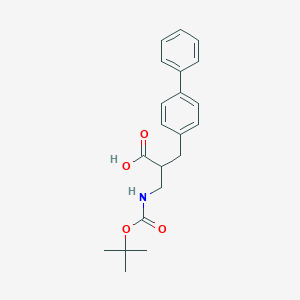
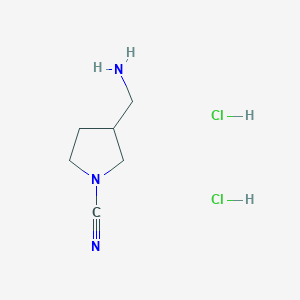
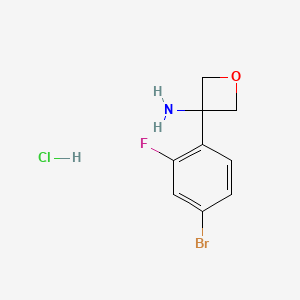

![rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylicacid](/img/structure/B13511901.png)
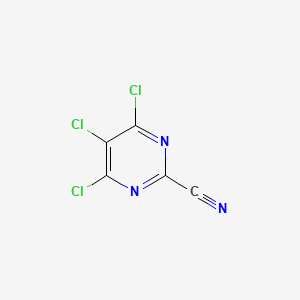



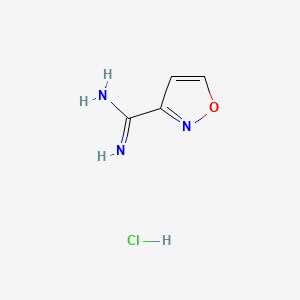
![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13511951.png)
